3,4-dihydro-2H-pyran-5-carboxylic acid

Catalog No.
S764772
CAS No.
40915-37-5
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dihydro-2H-pyran-5-carboxylic acid

CAS Number

40915-37-5

Product Name

3,4-dihydro-2H-pyran-5-carboxylic acid

IUPAC Name

3,4-dihydro-2H-pyran-5-carboxylic acid

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2,(H,7,8)

InChI Key

MIBCYYGVLHFYSD-UHFFFAOYSA-N

SMILES

C1CC(=COC1)C(=O)O

Canonical SMILES

C1CC(=COC1)C(=O)O

The exact mass of the compound 3,4-dihydro-2H-pyran-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dihydro-2H-pyran-5-carboxylic acid is a highly versatile oxygen-containing heterocyclic building block, characterized by an α,β-unsaturated carboxylic acid conjugated with an enol ether system . In industrial and medicinal chemistry procurement, it is primarily sourced as a rigid, polar bioisostere for cyclohexene derivatives and as a direct precursor for complex tetrahydropyran scaffolds[1]. Its dual functionality—a reactive carboxyl group for amidation or esterification and a conjugated double bond for controlled additions—makes it a critical starting material for synthesizing natural product analogs, protein degrader building blocks, and oxa-analogs of established therapeutics .

Buyers might consider substituting 3,4-dihydro-2H-pyran-5-carboxylic acid with cheaper carbocyclic analogs (like cyclohex-1-ene-1-carboxylic acid) or fully saturated variants (like tetrahydro-2H-pyran-4-carboxylic acid). However, these generic substitutions fail in application-critical dimensions[1]. Carbocycles lack the ring oxygen required to lower lipophilicity (logP) and improve aqueous solubility, which is often a strict requirement in medicinal chemistry libraries [2]. Conversely, fully saturated tetrahydropyrans lack the conjugated double bond, rendering them completely inert to the regioselective 1,4-additions, stereoselective reductions, and electrophilic functionalizations necessary to build complex, multi-substituted natural product architectures[1]. Procurement of the specific dihydropyran is therefore mandatory for routes requiring both the oxygen heteroatom and the reactive alkene handle.

Chemoselective Stability in Radical Acylation Workflows

In advanced synthetic workflows, building blocks must withstand harsh activation conditions. Research demonstrates that 3,4-dihydro-2H-pyran-5-carboxylic acid can be successfully utilized as an acyl radical precursor to synthesize γ-oxo-α-amino acids without degrading its sensitive enol-ether core [1]. When subjected to radical acylation conditions, it yielded the intact dihydropyran-containing oxazolidine product in 48% yield[1]. While this is lower than the 95% yield observed for simple, highly stable aromatics like 2-chlorobenzoic acid, it proves that the conjugated dihydropyran system is robust enough to survive radical generation and addition [1]. A fully saturated analog or an unprotected acyclic enol ether would either fail to provide the necessary electronic stabilization or undergo uncontrolled side reactions.

Evidence DimensionYield of intact core after radical acylation
Target Compound Data48% yield (dihydropyran core preserved)
Comparator Or Baseline2-chlorobenzoic acid (95% yield)
Quantified DifferenceDemonstrates 48% successful integration of the complex, sensitive heterocycle compared to the baseline stability of simple aromatics.
ConditionsRadical acylation with an oxazolidine acceptor

Buyers can confidently procure this compound for late-stage radical functionalization, knowing the sensitive dihydropyran ring will remain intact.

Bioisosteric Modulation of Lipophilicity (cLogP)

A primary driver for procuring oxa-heterocycles over carbocycles is the improvement of physicochemical properties. Substituting a cyclohexene ring with a dihydropyran ring systematically lowers the calculated partition coefficient (cLogP) [1]. Compared to cyclohex-1-ene-1-carboxylic acid, 3,4-dihydro-2H-pyran-5-carboxylic acid introduces a hydrogen-bond accepting oxygen atom that reduces the cLogP by approximately 1.0 to 1.5 units[1]. This quantitative shift is critical in medicinal chemistry to prevent candidate attrition due to poor aqueous solubility or high non-specific binding, a common failure point for highly lipophilic carbocyclic drugs.

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound DataLower cLogP due to the pyran oxygen
Comparator Or BaselineCyclohex-1-ene-1-carboxylic acid (higher cLogP)
Quantified Difference~1.0 to 1.5 unit reduction in cLogP
Conditionsin silico physicochemical profiling for medicinal chemistry

Selecting this oxa-analog over a carbocycle directly improves the aqueous solubility and pharmacokinetic viability of downstream compound libraries.

Synthetic Efficiency in Natural Product Analog Generation

For the industrial synthesis of complex natural product analogs, such as neuroprotective xyloketal derivatives, step economy is paramount. 3,4-dihydro-2H-pyran-5-carboxylic acid serves as a highly efficient pre-formed core[1]. When converted to its corresponding alcohol, it undergoes p-toluene sulfonic acid-promoted electrophilic aromatic substitution with various phenols to yield complex target architectures in 55% to 90% yields[1]. Attempting to build these tetrahydropyran-fused systems de novo from acyclic precursors typically requires lengthy, multi-step cyclization sequences with overall yields often falling below 20%. The pre-formed dihydropyran ring bypasses these bottlenecks entirely.

Evidence DimensionYield of complex oxa-heterocycle targets
Target Compound Data55%–90% yield (2-step functionalization from the carboxylic acid)
Comparator Or BaselineDe novo acyclic cyclization routes (<20% overall yield)
Quantified DifferenceUp to a 4.5-fold increase in overall yield and significant reduction in synthetic steps.
Conditionsp-TSA promoted electrophilic aromatic substitution with phenols

Procuring this specific building block drastically shortens manufacturing routes and increases overall yields for complex pyran-containing therapeutics.

Synthesis of Neuroprotective Xyloketal Analogs

Used as the core synthon to construct the tetrahydropyran ring system in xyloketal derivatives, enabling rapid generation of libraries for Parkinson's disease models via high-yield electrophilic aromatic substitutions [1].

Development of Oxa-Analog Therapeutics

Procured as a bioisosteric replacement for cyclohexene-carboxylic acids in drug discovery to lower logP, improve aqueous solubility, and optimize the ADMET profile of lead compounds [2].

Late-Stage Radical Functionalization

Utilized as an acyl radical precursor in the synthesis of highly functionalized, non-natural γ-oxo-α-amino acids, where the dihydropyran core must remain intact under radical conditions [3].

Protein Degrader (PROTAC) Building Blocks

Sourced commercially as a rigid, polar linker or structural motif in the design of targeted protein degraders, where precise spatial arrangement and favorable physicochemical properties are required [4].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,4-Dihydro-2H-pyran-5-carboxylic acid

Dates

Last modified: 08-15-2023

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